5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
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Description
“5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride” is a chemical compound with the CAS Number: 1803600-99-8 . It has a molecular weight of 317.8 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC name for this compound is 5-(piperazin-1-ylsulfonyl)-1H-indol-2-ol hydrochloride . The InChI code is 1S/C12H15N3O3S.ClH/c16-12-8-9-7-10(1-2-11(9)14-12)19(17,18)15-5-3-13-4-6-15;/h1-2,7-8,13-14,16H,3-6H2;1H .Chemical Reactions Analysis
Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process involves the conversion of visible light energy into chemical energy, generating highly reactive intermediates in a controlled fashion, which can be exploited for the C–H functionalization of heterocycles .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 317.8 .Future Directions
Properties
IUPAC Name |
5-piperazin-1-ylsulfonyl-1,3-dihydrobenzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S.ClH/c16-11-13-9-2-1-8(7-10(9)14-11)19(17,18)15-5-3-12-4-6-15;/h1-2,7,12H,3-6H2,(H2,13,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCHBUFLPJOUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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